The Strategic Intermediate: A Technical Guide to [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester (CAS No. 344779-08-4)
The Strategic Intermediate: A Technical Guide to [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester (CAS No. 344779-08-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester, registered under CAS number 344779-08-4, is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid bipiperidine scaffold offers a unique three-dimensional architecture that is increasingly utilized in the design of sophisticated therapeutic agents. This technical guide provides an in-depth analysis of its synthesis, characterization, and critical applications, with a particular focus on its role as a key intermediate in the synthesis of neuropsychiatric drugs and as a component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). By elucidating the underlying chemistry and strategic utility of this compound, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel pharmaceuticals.
Introduction: The Bipiperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous motif in a vast number of FDA-approved drugs, prized for its favorable physicochemical properties that often impart improved pharmacokinetic profiles, including metabolic stability and modulated lipophilicity.[1] The fusion of two such rings into a bipiperidine structure, as seen in [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester, creates a more complex and sterically defined scaffold. This defined three-dimensional geometry is crucial for achieving high-affinity and selective interactions with biological targets. The strategic placement of a carboxylic acid ethyl ester at the 4-position provides a versatile chemical handle for further synthetic modifications, making it an attractive starting point for the construction of diverse molecular libraries.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester is essential for its effective application in synthetic chemistry and drug design.
| Property | Value | Source |
| CAS Number | 344779-08-4 | [2][3] |
| Molecular Formula | C13H24N2O2 | [2][3] |
| Molecular Weight | 240.34 g/mol | [2] |
| IUPAC Name | ethyl 1-(piperidin-4-yl)piperidine-4-carboxylate | [4] |
| Synonyms | Ethyl [1,4'-bipiperidine]-4-carboxylate | [3] |
| Appearance | White to yellow solid (as hydrochloride salt) | Chem-Impex |
Note: Properties may vary slightly depending on the source and whether the compound is in its free base or salt form.
Synthesis and Manufacturing
The synthesis of [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester is a critical aspect of its utility. A common and efficient method involves the deprotection of a suitably protected precursor.
Synthetic Pathway: Deprotection of a Boc-Protected Precursor
A widely employed synthetic route involves the removal of a tert-butyloxycarbonyl (Boc) protecting group from a dicarboxylate precursor. This acid-labile protecting group strategy is favored for its high yield and straightforward purification.
Caption: Synthetic route to [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester HCl.
Detailed Experimental Protocol
The following protocol is a representative example of the deprotection strategy.[2]
Step 1: Reaction Setup
-
To a solution of 1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate (20 g, 58.74 mmol, 1.0 equiv) in ethyl acetate (EtOAc, 200 mL), add a solution of hydrochloric acid (HCl) in EtOAc.
Causality: Ethyl acetate is chosen as the solvent due to its ability to dissolve the starting material and its relative inertness to the reaction conditions. The use of HCl in an organic solvent prevents the introduction of water, which could potentially lead to hydrolysis of the ethyl ester.
Step 2: Reaction Execution
-
Stir the resulting mixture at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.
Causality: The acidic conditions efficiently cleave the Boc protecting group, which is designed to be labile under such treatment. The reaction is typically complete within a few hours at room temperature, making it a time-efficient process.
Step 3: Work-up and Isolation
-
Concentrate the reaction mixture under reduced pressure. This will yield the crude product as a white solid, which is the hydrochloride salt of the desired compound.[2]
-
The crude product can be further purified by trituration with a suitable solvent, such as diethyl ether, followed by filtration to afford the pure [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester hydrochloride.
Causality: Concentration under reduced pressure removes the solvent and any volatile byproducts. Trituration with a non-polar solvent like diethyl ether helps to remove any non-polar impurities, leaving the more polar hydrochloride salt as a solid.
Analytical Characterization
While comprehensive, publicly available spectral data for [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester is limited, the expected characteristic signals can be inferred from its structure and data from related compounds.
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), along with a complex series of multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the protons of the two piperidine rings.
-
¹³C NMR: The spectrum would display a carbonyl signal for the ester at approximately 175 ppm, signals for the O-CH₂ and CH₃ of the ethyl group, and a series of signals in the aliphatic region for the carbons of the bipiperidine scaffold.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the free base (240.34 g/mol ). Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 241.2.
Applications in Drug Discovery and Development
The true value of [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester lies in its application as a strategic intermediate in the synthesis of high-value pharmaceutical agents.
Keystone in the Synthesis of Atypical Antipsychotics: The Cariprazine Example
A prominent application of a derivative of [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester is in the synthesis of Cariprazine , an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[5] Cariprazine is a potent dopamine D3 and D2 receptor partial agonist.
The synthesis of Cariprazine involves the conversion of the ethyl ester to a corresponding amine, which then serves as a crucial intermediate.
Caption: Simplified synthetic pathway to Cariprazine highlighting the role of the bipiperidine core.
While the exact multi-step conversion from the ethyl ester to the key amine intermediate (trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexylamine) is proprietary and detailed in patents, the general transformation involves the reduction of the ester functionality to an alcohol, followed by conversion to a leaving group and subsequent displacement with 1-(2,3-dichlorophenyl)piperazine. The resulting intermediate is then reacted with dimethylcarbamoyl chloride to yield Cariprazine.[5]
A Versatile Linker in PROTAC Technology
[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester is also gaining recognition as a valuable linker component in the development of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The bipiperidine scaffold can serve as a rigid and well-defined spacer within the PROTAC linker, which is a critical determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The ethyl ester provides a convenient attachment point for either the target-binding ligand or the E3 ligase-binding ligand.
Caption: Conceptual structure of a PROTAC utilizing the bipiperidine scaffold as a linker.
Future Perspectives and Conclusion
[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester is more than just a chemical intermediate; it is a strategic tool for the construction of complex and biologically active molecules. Its utility in the synthesis of approved drugs like Cariprazine underscores its importance in the pharmaceutical industry. As drug discovery continues to move towards molecules with greater structural complexity and novel mechanisms of action, such as PROTACs, the demand for well-defined and versatile scaffolds like the bipiperidine core is expected to grow. Further exploration of the synthetic derivatization of this compound will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and selectivity.
References
- European Patent Office. (2019). SYNTHESIS METHOD FOR CARIPRAZINE - EP 3845523 A1.
-
PubChem. Ethyl (1,4'-bipiperidine)-4-carboxylate dihydrochloride. [Link]
-
PubChem. Ethyl1,4'-bipiperidine-4-carboxylate hydrochloride. [Link]
-
PubChem. Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate. [Link]
- Google Patents.
-
New Drug Approvals. CARIPRAZINE. [Link]
-
apicule. Ethyl 4-Piperidinecarboxylate: Applications in Drug Development & Synthesis. [Link]
-
PubMed Central. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. [Link]
-
PubMed. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. [Link]
-
PubMed Central. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. [Link]
-
MDPI. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link]
-
PubMed Central. SYNTHESIS AND EVALUATION OF LIGANDS FOR D2-LIKE RECEPTORS: THE ROLE OF COMMON PHARMACOPHORIC GROUPS. [Link]
Sources
- 1. Ethyl (1,4'-bipiperidine)-4-carboxylate dihydrochloride | C13H26Cl2N2O2 | CID 75531201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]
- 5. Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) [quickcompany.in]
